5-(1-(3,5-Dimethoxybenzyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(1-(3,5-Dimethoxybenzyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole oxalate” is a synthetic organic molecule that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(1-(3,5-Dimethoxybenzyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole oxalate” typically involves multi-step organic reactions. The process may start with the preparation of the azetidine ring, followed by the introduction of the 3,5-dimethoxybenzyl group. The furan-2-yl group and the 1,2,4-oxadiazole ring are then incorporated through subsequent reactions. The final step involves the formation of the oxalate salt.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the methoxy groups.
Reduction: Reduction reactions could target the oxadiazole ring or the azetidine ring.
Substitution: The aromatic rings (benzyl and furan) may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the specific substitution reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as antimicrobial or anticancer properties.
Medicine
If the compound shows promising biological activity, it could be developed into a drug candidate for the treatment of specific diseases.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of “5-(1-(3,5-Dimethoxybenzyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole oxalate” would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, disrupting cellular processes, or interfering with metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(1-Benzylazetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole
- 5-(1-(3,5-Dimethoxybenzyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
Uniqueness
The unique combination of functional groups in “5-(1-(3,5-Dimethoxybenzyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole oxalate” may confer distinct chemical and biological properties compared to similar compounds. For example, the presence of the 3,5-dimethoxybenzyl group might enhance its lipophilicity or alter its binding affinity to biological targets.
Properties
IUPAC Name |
5-[1-[(3,5-dimethoxyphenyl)methyl]azetidin-3-yl]-3-(furan-2-yl)-1,2,4-oxadiazole;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4.C2H2O4/c1-22-14-6-12(7-15(8-14)23-2)9-21-10-13(11-21)18-19-17(20-25-18)16-4-3-5-24-16;3-1(4)2(5)6/h3-8,13H,9-11H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZPHYZPYUWRHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CC(C2)C3=NC(=NO3)C4=CC=CO4)OC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.